molecular formula C21H29FN2O4S B2958237 8-Cyclohexanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946339-99-7

8-Cyclohexanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2958237
CAS No.: 946339-99-7
M. Wt: 424.53
InChI Key: FGAIFADYSBUASR-UHFFFAOYSA-N
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Description

This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core fused with oxygen and nitrogen heteroatoms. The 8-position is substituted with a cyclohexanecarbonyl group, contributing steric bulk and lipophilicity, while the 4-position features a 4-fluoro-3-methylbenzenesulfonyl moiety, which enhances metabolic stability and target binding via fluorine’s electronegativity and the sulfonyl group’s hydrogen-bonding capacity .

Properties

IUPAC Name

cyclohexyl-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O4S/c1-16-15-18(7-8-19(16)22)29(26,27)24-13-14-28-21(24)9-11-23(12-10-21)20(25)17-5-3-2-4-6-17/h7-8,15,17H,2-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAIFADYSBUASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclohexanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves multiple steps, including cyclization and sulfonylation reactions. One efficient method involves the use of copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening and computational modeling to identify the most efficient reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

8-Cyclohexanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound is notable for its potential as a pharmacological agent due to its unique structure that may interact with biological targets effectively. The presence of the diazaspiro framework is known to influence the bioactivity of compounds, making them suitable for drug development.

Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds. For instance, compounds with spiro structures have shown promise in inhibiting tumor growth in various cancer cell lines. Research indicates that modifications in the sulfonamide group can enhance the selectivity and potency against specific cancer types.

Synthetic Pathways
The compound can serve as an intermediate in organic synthesis, particularly in the formation of more complex molecules. Its unique functional groups allow for various reactions, including nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Sulfonamide Derivatives
Research has demonstrated that 8-Cyclohexanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be synthesized through a multi-step reaction involving cyclization and sulfonation processes. This methodology has been applied successfully to create a library of sulfonamide derivatives with varying biological activities.

Mechanism of Action

The mechanism of action of 8-Cyclohexanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituent at 8-Position Substituent at 4-Position Molecular Weight logP Therapeutic Libraries/Applications Reference
8-Cyclohexanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Cyclohexanecarbonyl 4-Fluoro-3-methylbenzenesulfonyl ~460 (estimated) ~3.5 (estimated) PPI modulators, sp³-enriched libraries
G499-0278: 8-(4-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-... 4-Bromobenzoyl 4-Fluoro-3-methylbenzenesulfonyl 497.39 3.412 Antiviral (HBV), PPI modulators
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane None 4-Fluoro-3-methylbenzenesulfonyl 314.38 N/A N/A
8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[...] (3,4-Dimethoxyphenyl)sulfonyl Phenylsulfonyl 482.6 N/A N/A
8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Benzyl 4-Fluorobenzoyl N/A N/A N/A

Substituent Effects on Physicochemical Properties

  • Cyclohexanecarbonyl vs. However, the bromine atom in G499-0278 may enhance halogen bonding, a feature absent in the target compound .
  • Sulfonyl vs. Benzoyl at 4-Position: The 4-fluoro-3-methylbenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects and higher metabolic stability than the 4-fluorobenzoyl group in ’s analog, which may be more prone to hydrolysis .
  • Dual Sulfonyl Substitutions (): The compound with dual sulfonyl groups (3,4-dimethoxyphenyl and phenyl) exhibits higher molecular weight (482.6 vs. ~460) and polarity, likely reducing membrane permeability compared to the target compound .

Biological Activity

8-Cyclohexanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 8-cyclohexanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Molecular Formula : C19H24FNO3S
  • CAS Number : 946339-99-7

Physical Properties

PropertyValue
AppearanceColorless liquid
OdorPungent
SolubilityInsoluble in water; soluble in ethanol, ether, benzene, acetone

Anticancer Properties

Research indicates that compounds similar to 8-cyclohexanecarbonyl derivatives exhibit significant anticancer activity. For instance, a study demonstrated that spirocyclic compounds could induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .

Antimicrobial Activity

The sulfonamide moiety present in the compound is known for its antimicrobial properties. It has been reported that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways . Specific tests on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

The biological activity of 8-cyclohexanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell proliferation.
  • Receptor Modulation : It may modulate receptors related to inflammation and immune response.
  • DNA Interaction : Some studies suggest that similar compounds can interact with DNA, leading to disruptions in replication and transcription processes.

Study 1: Anticancer Efficacy

In a preclinical study involving human cancer cell lines, it was found that derivatives of the spirocyclic structure exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of substituents on the benzene ring in enhancing biological efficacy .

Study 2: Antimicrobial Testing

A comparative analysis of various sulfonamide derivatives demonstrated that those containing the cyclohexanecarbonyl group showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were significantly lower than those of traditional sulfonamides .

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